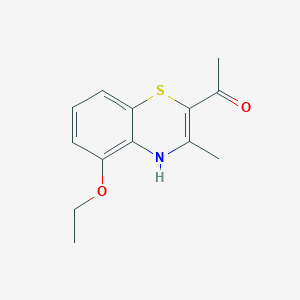
1-(5-Ethoxy-3-methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Ethoxy-3-methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of a benzene ring fused with a thiazine ring, which contains both nitrogen and sulfur atoms
Vorbereitungsmethoden
The synthesis of 1-(5-ethoxy-3-methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction is carried out under specific conditions to ensure the formation of the desired benzothiazine ring system . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-(5-Ethoxy-3-methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine or tetrahydrothiazine, altering its chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazine ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: Research into the pharmacological properties of this compound and its derivatives has revealed potential therapeutic applications, including the treatment of bacterial infections and cancer.
Industry: The compound’s chemical stability and reactivity make it suitable for use in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(5-ethoxy-3-methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The benzothiazine core can interact with enzymes and receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-(5-Ethoxy-3-methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one can be compared with other benzothiazine derivatives, such as:
1-(3-Methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one: This compound lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
7-Methoxy-1,4-benzothiazin-3(4H)-one: The presence of a methoxy group instead of an ethoxy group can lead to differences in solubility and interaction with biological targets.
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: Although not a benzothiazine, this compound shares a similar heterocyclic structure and can be used for comparative studies in terms of chemical and biological properties.
Eigenschaften
CAS-Nummer |
89808-05-9 |
|---|---|
Molekularformel |
C13H15NO2S |
Molekulargewicht |
249.33 g/mol |
IUPAC-Name |
1-(5-ethoxy-3-methyl-4H-1,4-benzothiazin-2-yl)ethanone |
InChI |
InChI=1S/C13H15NO2S/c1-4-16-10-6-5-7-11-12(10)14-8(2)13(17-11)9(3)15/h5-7,14H,4H2,1-3H3 |
InChI-Schlüssel |
DAQVJULFFUYJBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C2C(=CC=C1)SC(=C(N2)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)naphthalene-1,4-dione](/img/structure/B14382419.png)
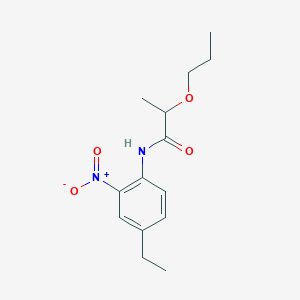
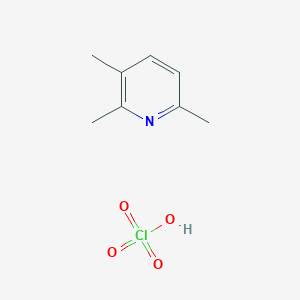

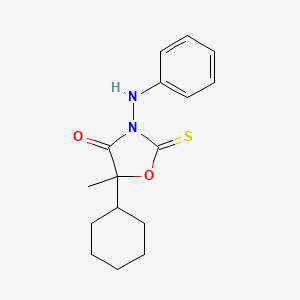


![2-({2,8-Dimethyl-4,6-dioxo-4,6-bis[(propan-2-yl)oxy]-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl}sulfanyl)benzoic acid](/img/structure/B14382451.png)
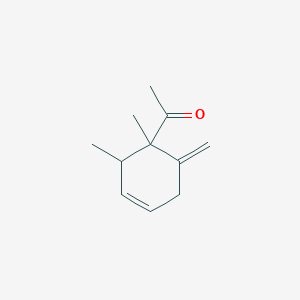
![1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea](/img/structure/B14382459.png)
![3,8-Dioxatricyclo[3.2.1.02,4]oct-6-ylmethanol](/img/structure/B14382464.png)

